molecular formula C20H26O2 B1622353 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) CAS No. 61260-10-4

4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol)

Cat. No. B1622353
CAS RN: 61260-10-4
M. Wt: 298.4 g/mol
InChI Key: CDQGZJGHIVUWQA-UHFFFAOYSA-N
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Description

4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol), commonly known as BDDP, is a synthetic compound that belongs to the class of bisphenols. It is widely used in various scientific research applications due to its unique properties.

Mechanism of Action

BDDP acts as an antioxidant by donating hydrogen atoms to free radicals, thus preventing oxidative damage to the polymer. It also acts as a flame retardant by releasing water and carbon dioxide when exposed to heat, which dilutes the combustible gases and reduces the rate of combustion. BDDP's antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms. In organic synthesis, BDDP acts as a Lewis acid catalyst and forms complexes with other reagents to facilitate reactions.
Biochemical and Physiological Effects:
BDDP has been shown to have low toxicity and is not expected to have any significant biochemical or physiological effects. However, studies have shown that BDDP can bind to estrogen receptors and may have weak estrogenic activity. This property may have implications for the development of new drugs.

Advantages and Limitations for Lab Experiments

BDDP has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. BDDP is also readily available and relatively inexpensive. However, BDDP has some limitations. It is not soluble in water, which can make it difficult to work with in aqueous environments. BDDP is also not very reactive, which can limit its use in certain chemical reactions.

Future Directions

There are several future directions for BDDP research. One area of interest is the development of new flame retardant materials that are more environmentally friendly. Another area of interest is the development of new antimicrobial agents based on BDDP. BDDP's potential weak estrogenic activity may also be explored further to develop new drugs for the treatment of hormone-related diseases. Finally, the use of BDDP as a chiral auxiliary in asymmetric synthesis may be further investigated to develop new synthetic methods.

Scientific Research Applications

BDDP has various scientific research applications. It is widely used as an antioxidant in the polymer industry. BDDP is also used as a flame retardant in plastics, textiles, and other materials. It has been shown to have antimicrobial properties and is used in the development of new drugs. BDDP has also been used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

4-[2-(4-hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17/h8-11,21-22H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQGZJGHIVUWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384305
Record name 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61260-10-4
Record name 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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